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Compound of Interest

Compound Name: JPS036

Cat. No.: B12398930 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the HDAC degradation profiles of JPS036 and JPS035, supported by

experimental data. Both molecules are Proteolysis Targeting Chimeras (PROTACs) that recruit

the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of Class I histone

deacetylases (HDACs).[1][2][3]

The key difference in their structure lies in the VHL ligand, where JPS035 utilizes an acetyl VHL

analogue, and JPS036 incorporates a fluorinated cyclopropane VHL analogue. This

modification is reported to give JPS036's VHL ligand a higher affinity for the VHL E3 ligase.[1]

[2] This subtle change leads to a significant divergence in their degradation selectivity and

potency against HDAC1, HDAC2, and HDAC3.[1][2]

Quantitative Degradation Profiles
The following table summarizes the degradation potency (DC50) and maximum degradation

(Dmax) of JPS036 and JPS035 for HDAC1, HDAC2, and HDAC3 in HCT116 colon cancer cells

after a 24-hour treatment.
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Compound Target HDAC DC50 (µM) Dmax (%)

JPS036 HDAC1 - 41

HDAC2 - 18

HDAC3 0.44 ± 0.03 77

JPS035 HDAC1 - -

HDAC2 - -

HDAC3 - -

Data sourced from Smalley JP, et al. (2022).[1][2] Note: Specific DC50 values for JPS035 and

for JPS036 against HDAC1 and HDAC2 were not provided in the source material, though

JPS035 was reported to have comparable HDAC1 and HDAC2 degradation to a reference

compound, while JPS036 showed reduced degradation of these two isoforms.[1][2]

The data clearly indicates that JPS036 is a potent and selective degrader of HDAC3, with a

submicromolar DC50 value and a high maximal degradation level.[1][4] In contrast, JPS036
demonstrates significantly reduced degradation of HDAC1 and HDAC2.[1][2] JPS035, on the

other hand, exhibits a degradation profile more comparable to the parent compound, with

notable degradation of HDAC1 and HDAC2.[1][2]

Mechanism of Action: PROTAC-mediated
Degradation
Both JPS036 and JPS035 function as PROTACs. They are heterobifunctional molecules that

form a ternary complex between the target HDAC protein and the VHL E3 ubiquitin ligase. This

proximity facilitates the transfer of ubiquitin from the E3 ligase to the HDAC protein, marking it

for degradation by the proteasome.
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PROTAC Mechanism of Action
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Caption: PROTAC-mediated degradation of HDAC proteins by JPS036/JPS035.

Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the

HDAC degradation profiles of JPS036 and JPS035.

Western Blotting for HDAC Degradation
This protocol outlines the quantification of HDAC protein levels following treatment with

PROTACs.
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Western Blotting Workflow
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Caption: Experimental workflow for analyzing PROTAC-mediated HDAC degradation.
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Cell Culture and Treatment: HCT116 cells were cultured in appropriate media. For

degradation studies, cells were treated with varying concentrations of JPS036 or JPS035 for

24 hours.[1][2]

Cell Lysis and Protein Quantification: After treatment, cells were washed with PBS and lysed

in RIPA buffer supplemented with protease inhibitors. Protein concentration was determined

using a BCA assay to ensure equal loading.

SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE

and transferred to a PVDF membrane.

Immunoblotting: Membranes were blocked and then incubated with primary antibodies

specific for HDAC1, HDAC2, and HDAC3. After washing, membranes were incubated with a

corresponding secondary antibody.

Detection and Analysis: Protein bands were visualized using an appropriate detection

reagent. Densitometry was used to quantify band intensity, and HDAC protein levels were

normalized to a loading control (e.g., GAPDH or β-actin).

RNA Sequencing (RNA-seq) for Transcriptomic Analysis
This protocol was used to assess the downstream effects of HDAC degradation on gene

expression.

Cell Treatment and RNA Isolation: HCT116 cells were treated with 10 µM of JPS036 or

JPS035 for 24 hours. Total RNA was isolated using a TRIzol-based method.[1][2]

Library Preparation and Sequencing: RNA quality was assessed, and sequencing libraries

were prepared. Sequencing was performed on a NovaSeq 6000 platform with a read depth

of 20 million reads.[2]

Bioinformatics Analysis: Raw sequencing reads were processed for quality control. Reads

were then aligned to the human reference genome, and gene expression was quantified.

Differential gene expression analysis was performed to identify genes that were significantly

up- or down-regulated upon treatment with the PROTACs. Gene ontology analysis was then

used to identify enriched biological pathways.[2][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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